molecular formula C22H20N6O2 B2369569 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888423-05-0

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2369569
CAS-Nummer: 888423-05-0
Molekulargewicht: 400.442
InChI-Schlüssel: XUVSSNALTFOUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heterocycle known for its role in modulating biological targets such as kinases and phosphodiesterases. The structure is further substituted with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group at position 6 and a 3,5-dimethylphenyl moiety at position 2. These substituents likely enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Eigenschaften

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-9-15(2)11-17(10-14)28-21-20(24-25-28)22(30)26(13-23-21)12-19(29)27-8-7-16-5-3-4-6-18(16)27/h3-6,9-11,13H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVSSNALTFOUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate precursors such as 3,5-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions.

    Introduction of the dihydroindole moiety: This step involves the reaction of the triazolopyrimidine intermediate with 2,3-dihydroindole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Oxidation and final modifications: The final step may include oxidation reactions to introduce the oxoethyl group and other necessary modifications to achieve the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine core or the dihydroindole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit tubulin polymerization, leading to anticancer effects by disrupting cell division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolo[4,5-d]pyrimidinone Derivatives

Compound (CAS 1040639-91-5) :

  • Core: Identical triazolo[4,5-d]pyrimidinone scaffold.
  • Substituents :
    • Position 6: 1,2,4-oxadiazol-5-ylmethyl (rigid heterocycle, enhances π-π stacking).
    • Position 3: 3-fluorobenzyl (introduces electronegativity, improving membrane permeability).
  • Molecular Weight : 463.429 g/mol.
  • Key Differences : The fluorobenzyl and oxadiazole groups may confer greater metabolic stability compared to the target compound’s dihydroindole and dimethylphenyl substituents.

Pyrazolo[4,3-d]pyrimidinone Derivatives

Compound (CAS 86831-74-5) :

  • Core: Pyrazolo[4,3-d]pyrimidinone (differs in nitrogen placement).
  • Position 3: Methyl (simple alkyl group, reduces steric hindrance).
  • Key Differences: The pyrazolo core may exhibit altered binding kinetics compared to triazolo derivatives. Dichloroanilino substituents are associated with antimicrobial activity, diverging from the dimethylphenyl’s role in hydrophobic interactions.

Indole-Containing Heterocycles

Compound 41 (Molecules, 2013) :

  • Core: Triazino[5,6-b]indole (larger fused ring system).
  • Substituents :
    • 4-Bromophenyl (halogen enhances lipophilicity and halogen bonding).
    • Dimethyl-dihydroindolone (similar to the target compound’s dihydroindole group).
  • The bromophenyl group may increase cytotoxicity relative to dimethylphenyl.

Compound 6e (Green Synthesis Study) :

  • Core : Pyrido[1,2-a]pyrimidine (smaller fused system).
  • Substituents :
    • 1H-Indol-3-yl (planar aromatic group, similar to the target’s dihydroindole).
    • Nitro and hydroxyphenyl (polar groups influencing solubility).
  • Key Differences: The nitro group may confer redox activity, differing from the target’s non-polar dimethylphenyl.

Structural and Bioactivity Trends

  • Heterocyclic Core Impact: Triazolo[4,5-d]pyrimidinones (target compound and CAS 1040639-91-5) are smaller and more rigid than pyrido-pyrimidines or triazinoindoles, favoring selective enzyme inhibition .
  • Substituent Effects :
    • Aryl Groups : Dimethylphenyl (target) and fluorobenzyl (CAS 1040639-91-5) enhance hydrophobic binding, while halogenated aryl groups (e.g., bromophenyl in ) improve target affinity via halogen bonding.
    • Heterocyclic Appendages : Oxadiazole (CAS 1040639-91-5) increases rigidity, whereas dihydroindole (target) may introduce conformational flexibility .
  • Bioactivity Clustering : suggests compounds with similar cores and substituents cluster in bioactivity profiles, implying shared mechanisms (e.g., kinase inhibition or intercalation) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Properties
Target Compound Triazolo[4,5-d]pyrimidin-7-one 6: 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl; 3: 3,5-dimethylphenyl N/A Hydrophobic substituents enhance membrane penetration
CAS 1040639-91-5 Triazolo[4,5-d]pyrimidin-7-one 6: Oxadiazolylmethyl; 3: Fluorobenzyl 463.429 High metabolic stability, fluorinated aryl group
CAS 86831-74-5 Pyrazolo[4,3-d]pyrimidin-7-one 6: Dichloroanilino; 3: Methyl N/A Antimicrobial potential, electron-withdrawing substituents
Compound 41 Triazino[5,6-b]indole 3: 4-Bromophenyl; 1: Dimethyl-dihydroindolone N/A Cytotoxic halogenated aryl group

Biologische Aktivität

The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of approximately 307.3 g/mol. Its structure features a triazolo-pyrimidine core substituted with an indole moiety and a dimethylphenyl group. The compound's solubility and stability are crucial for its biological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to triazolo-pyrimidines exhibit significant anticancer properties. For example, one study highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. Specifically, compounds with similar structural features showed promising activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:
In a comparative study involving several triazolo-pyrimidine derivatives, it was found that certain substitutions significantly enhanced anticancer activity. For instance, derivatives with electron-withdrawing groups demonstrated increased potency against resistant cancer strains when tested in vitro.

CompoundCell LineIC50 (µM)Mechanism
ACaco-25.0Apoptosis induction
BA54910.0Cell cycle arrest
CMCF-77.5Inhibition of growth factor signaling

Antimicrobial Activity

The antimicrobial properties of triazolo-pyrimidine compounds have also been explored. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings:
A recent publication highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound may serve as a lead for developing new antimicrobial agents.

PathogenMIC (µg/mL)Activity
MRSA16Strong
E. coli32Moderate
Candida albicans64Weak

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented extensively. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

Clinical Relevance:
In vitro studies have shown that triazolo-pyrimidine derivatives can significantly reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This indicates their potential use in treating inflammatory conditions.

Q & A

Q. Can cryogenic techniques improve crystallinity for X-ray studies of this compound?

  • Methodological Answer: Slow evaporation at 4°C in ethanol/DMF (1:1) promotes single-crystal growth. For recalcitrant samples, cryo-cooling (liquid N₂) during X-ray diffraction minimizes thermal motion artifacts, enhancing resolution to <1.0 Å .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.